molecular formula C17H14BrN3O3S B243978 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide

Cat. No. B243978
M. Wt: 420.3 g/mol
InChI Key: PGRGBUQHQYAHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide, also known as BMB-Br, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzothiazole derivatives and has shown potential in various scientific studies.

Mechanism of Action

The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in certain conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide in lab experiments is its potential therapeutic properties. It has shown promising results in various studies and may be a potential candidate for drug development. However, one of the limitations is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide. One of the potential directions is to study its use in combination with other drugs for the treatment of cancer. Another direction is to investigate its potential use in the treatment of other neurodegenerative disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide is a chemical compound that has shown potential in various scientific studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic properties and limitations.

Synthesis Methods

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide involves a multi-step process that includes the reaction of 6-aminobenzothiazole with acetic anhydride to form 6-(acetylamino)benzothiazole. This compound is then reacted with 3-bromo-4-methoxybenzoyl chloride to obtain the final product, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide.

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide has been extensively used in scientific research for its potential therapeutic properties. It has been studied for its anticancer, antifungal, and antibacterial activities. In addition, it has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Molecular Formula

C17H14BrN3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C17H14BrN3O3S/c1-9(22)19-11-4-5-13-15(8-11)25-17(20-13)21-16(23)10-3-6-14(24-2)12(18)7-10/h3-8H,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

PGRGBUQHQYAHID-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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